molecular formula C7H16ClN5S B1431306 N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide;hydrochloride CAS No. 1159699-46-3

N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide;hydrochloride

Cat. No.: B1431306
CAS No.: 1159699-46-3
M. Wt: 237.76 g/mol
InChI Key: CEJANAKUWFKBGF-UHFFFAOYSA-N
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Description

N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide;hydrochloride is a chemical compound with the CAS number 1159699-46-3. It belongs to the class of thiomorpholines, which are sulfur-containing heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide;hydrochloride typically involves the reaction of thiomorpholine-4-carboximidamide with a suitable diamine under controlled conditions. The reaction conditions may include the use of a catalyst, specific temperature, and pressure settings to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide;hydrochloride has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may have potential biological activity and can be studied for its effects on various biological systems.

  • Medicine: It may be explored for its therapeutic potential in treating certain diseases.

  • Industry: The compound can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and the biological system being studied.

Comparison with Similar Compounds

  • Thiomorpholine

  • Thiomorpholine derivatives

  • Other sulfur-containing heterocyclic compounds

Properties

IUPAC Name

N-(2,2-diaminoethylidene)thiomorpholine-4-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N5S.ClH/c8-6(9)5-11-7(10)12-1-3-13-4-2-12;/h5-6,10H,1-4,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJANAKUWFKBGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=N)N=CC(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide;hydrochloride
Reactant of Route 2
N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide;hydrochloride
Reactant of Route 3
N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide;hydrochloride
Reactant of Route 4
N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide;hydrochloride
Reactant of Route 5
N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide;hydrochloride
Reactant of Route 6
N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide;hydrochloride

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